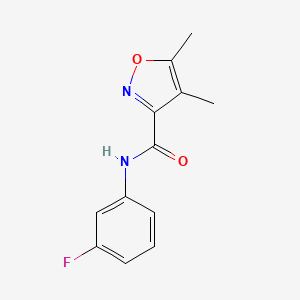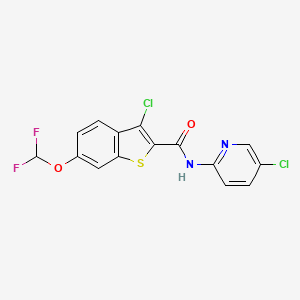![molecular formula C31H27NO6 B10956129 2,2'-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B10956129.png)
2,2'-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and two phenylcyclohexane-1,3-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione) typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a Friedel-Crafts acylation reaction. This reaction typically uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group into the aromatic ring.
Cyclization: The final step involves the cyclization of the nitrated intermediate to form the desired compound. This is usually achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings and the nitro group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure could be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its reactivity makes it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2,2’-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. In biological systems, the nitro group can be metabolized to form reactive intermediates that interact with cellular components, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione)
- 2,2’-[(3,5-Dinitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione)
Uniqueness
2,2’-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione) is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C31H27NO6 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[(2,6-dioxo-4-phenylcyclohexyl)-(3-nitrophenyl)methyl]-5-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C31H27NO6/c33-25-15-22(19-8-3-1-4-9-19)16-26(34)30(25)29(21-12-7-13-24(14-21)32(37)38)31-27(35)17-23(18-28(31)36)20-10-5-2-6-11-20/h1-14,22-23,29-31H,15-18H2 |
InChI Key |
HSBGHLFKMSAMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(C1=O)C(C2C(=O)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10956056.png)

![5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10956068.png)
![(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one](/img/structure/B10956073.png)
![N-(4-carbamoylphenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10956079.png)
![N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10956080.png)
![(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10956098.png)
![(4Z)-2-(3-bromophenyl)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10956102.png)
![propan-2-yl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10956104.png)

![4-phenyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10956112.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10956113.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-chloro-6-methoxyphenol](/img/structure/B10956116.png)
![Ethyl 2-(butyl{[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10956125.png)
